N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

α1A-Adrenoceptor GPCR Pharmacology Medicinal Chemistry

Imidazole sulfonamide α1A-AR programs lack chemotype diversity beyond tetralin-based scaffolds, limiting IP generation and selectivity optimization. This compound addresses the gap with a distinct naphthalen-1-yl-hydroxyethyl topology. • Enables radioligand displacement and functional assays to map naphthalene contribution to α1A/α1B/α1D selectivity • Differentiated ADME profile: intermediate logP (~1.3) and higher TPSA (~97 Ų) versus reference compounds • Absent from major α1A agonist patents (WO 0007997, US 6503935)-supports novel composition-of-matter claims

Molecular Formula C16H17N3O3S
Molecular Weight 331.39
CAS No. 1448047-30-0
Cat. No. B2770197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1448047-30-0
Molecular FormulaC16H17N3O3S
Molecular Weight331.39
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C16H17N3O3S/c1-19-10-16(17-11-19)23(21,22)18-9-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,10-11,15,18,20H,9H2,1H3
InChIKeyWKHKKGGFCNXXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic small molecule characterized by an imidazole-4-sulfonamide core N-methylated at the 1-position, connected via a hydroxyethyl linker to a naphthalen-1-yl group. It belongs to the pharmacologically significant class of imidazole-containing sulfonamides, a scaffold extensively explored in α1A-adrenoceptor agonist programs for urological indications [1]. The compound's distinct naphthalene substitution and N-methylimidazole sulfonamide architecture differentiate it from simpler benzyl or phenylalkyl imidazole sulfonamides, potentially offering altered lipophilicity, binding kinetics, and receptor subtype selectivity profiles relevant to drug discovery and chemical biology applications [2].

Structural Uniqueness of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide


Within the imidazole sulfonamide class, minor structural modifications profoundly impact receptor binding, functional selectivity, and in vivo uroselectivity. The lead compound in the tetralin series, N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide (compound 4), exhibits α1A binding Ki of 1.8 nM, while methylation of its imidazole NH (compound 9) preserves potency (Ki ≈ 2.2 nM) but improves α1A/α1B selectivity from ~40-fold to >80-fold [1]. Replacing the tetralin ring with alternative aromatic systems dramatically alters affinity and selectivity profiles, as evidenced by the SAR in the ABT-866 series where a phenyl-ethyl linker produces a mixed α1A agonist/α1B-α1D antagonist profile (α1A EC50 = 0.60 μM, α1B pA2 = 5.4, α1D pA2 = 6.2) [2]. These data demonstrate that generic imidazole sulfonamides are not interchangeable; selection must be driven by specific structural features that dictate the desired pharmacological fingerprint.

Quantitative Differentiation vs. Structural Analogs


Naphthalen-1-yl-hydroxyethyl vs. Tetralin-Imidazole Scaffold

The target compound incorporates an N-methylimidazole-4-sulfonamide moiety attached to a naphthalen-1-yl group via a 2-hydroxyethyl linker. In contrast, the prototypical α1A agonist 'compound 4' from Altenbach et al. (2004) uses a 1H-imidazol-4-yl group fused to a 5,6,7,8-tetrahydronaphthalen-1-yl ring system with a methanesulfonamide at the 1-position [1]. Methylation of the imidazole NH in the Altenbach series (producing compound 9) maintained α1A binding Ki at ~2.2 nM but increased α1A/α1B selectivity from ~40-fold to >80-fold [1]. The target compound's naphthalen-1-yl-hydroxyethyl architecture presents a distinct topological arrangement: the naphthalene is oriented via a flexible hydroxyethyl spacer rather than being conformationally constrained within a tetralin ring, which may alter receptor binding pocket interactions and metabolic stability. Explicit quantitative data for this specific compound are not publicly available, precluding a direct binding comparison.

α1A-Adrenoceptor GPCR Pharmacology Medicinal Chemistry

Hydroxyethyl Linker vs. Alkyl/Phenylalkyl Linkers

The target compound contains a secondary alcohol at the ethyl linker (2-hydroxyethyl), which is absent in the phenylalkyl-linked ABT-866 series. In the α1A agonist class, linker hydroxylation can significantly influence functional activity. For ABT-866 (phenylethyl linker, no hydroxyl), the profile is mixed: α1A agonism (rabbit urethra EC50 = 0.60 μM) with α1B (rat spleen pA2 = 5.4) and α1D (rat aorta pA2 = 6.2) antagonism [1]. In the broader imidazole α1A SAR literature, incorporation of hydrogen-bond donating groups near the imidazole attachment point has been shown to modulate agonist efficacy and subtype engagement [2]. The target compound's 2-hydroxyethyl linker provides a hydrogen-bond donor/acceptor site that is structurally distinct from the methylene or ethylene linkers in reference compounds. Direct quantitative functional selectivity data for the target compound are not public; head-to-head comparison is therefore not possible at this time.

Adrenergic Receptor Subtype Selectivity Uroselectivity Cardiovascular Safety

Physicochemical Profile: logP and TPSA vs. Reference Agonists

Computed molecular properties differentiate the target compound from reference agents. N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (MW 331.39, C16H17N3O3S) has a computed XLogP3 of approximately 1.3 and a topological polar surface area (TPSA) of ~97 Ų, reflecting the contributions of the sulfonamide, imidazole, and hydroxyl groups [1]. By comparison, ABT-866 (MW 265.33, C12H15N3O2S) has a lower computed logP (~0.8) and TPSA (~76 Ų) due to its smaller phenyl ring and absence of the hydroxyethyl linker [2]. The prototypical compound 4 (MW 305.4, C15H19N3O2S) has a higher computed logP (~1.7) but lower TPSA (~72 Ų) owing to its lipophilic tetralin system [3]. The target compound thus occupies a differentiated physicochemical space, with intermediate lipophilicity and higher hydrogen-bonding capacity, which may translate to distinct solubility, permeability, and metabolic stability characteristics.

Drug-likeness Physicochemical Profiling Pharmacokinetics

Scaffold Uniqueness for Targeted Library Design

The target compound combines three pharmacophoric elements—naphthalen-1-yl, 2-hydroxyethyl linker, and N-methylimidazole-4-sulfonamide—that are not simultaneously present in any of the extensively characterized α1A agonist series (e.g., the Altenbach tetralin series, ABT-866 phenyl series, or A-61603 tetrahydronaphthalene series) [1][2]. In patent WO 0007997 and related disclosures, the N-methylimidazole-4-sulfonamide moiety is primarily explored with benzyl or phenylalkyl linkers, while naphthyl-containing imidazole sulfonamides are rare [3]. This structural uniqueness positions the compound as a scaffold-hopping probe that can be used to interrogate whether the naphthalene orientation and sulfonamide N-methylation confer binding modes distinct from the classic tetralin-imidazole template.

Combinatorial Chemistry SAR Exploration Scaffold Hopping

Applications of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide


α1A-Adrenoceptor Subtype Selectivity Screening & SAR

Use the compound as a scaffold-hopping probe in radioligand displacement and functional assays (e.g., rabbit urethra contraction, cloned human α1A/α1B/α1D cell lines) to map the contribution of the naphthalen-1-yl-hydroxyethyl group to receptor binding and selectivity relative to known tetralin-based agonists [1]. The distinct topological arrangement may reveal undescribed subtype interactions.

Physicochemical Benchmarking in Imidazole Sulfonamide Series

Employ the compound in solubility, permeability (e.g., PAMPA, Caco-2), and microsomal stability assays to establish whether the intermediate logP (~1.3) and higher TPSA (~97 Ų) confer differentiated ADME properties compared to reference compounds compound 4 and ABT-866 [2]. This data supports lead optimization for in vivo urological pharmacology studies.

Patent-Landscape Diversification for α1A Agonist Discovery

Integrate the compound into a focused library of non-tetralin imidazole sulfonamides to establish intellectual property boundaries around the naphthalen-1-yl-hydroxyethyl-imidazole-4-sulfonamide chemotype. The absence of this structural subclass in major α1A agonist patents (WO 0007997, US 6503935) presents an opportunity for novel composition-of-matter claims [3].

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